2-Bromo-6-(pentafluoroethylthio)benzonitrile
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Overview
Description
2-Bromo-6-(pentafluoroethylthio)benzonitrile is a complex chemical compound with the molecular formula C9H3BrF5NS and a molecular weight of 332.09 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluoroethylthio group, and a benzonitrile moiety, making it a versatile fluorinated compound with unique properties .
Preparation Methods
The synthesis of 2-Bromo-6-(pentafluoroethylthio)benzonitrile typically involves the reaction of 2-bromo-6-fluorobenzonitrile with pentafluoroethylthiol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Bromo-6-(pentafluoroethylthio)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pentafluoroethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Bromo-6-(pentafluoroethylthio)benzonitrile has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(pentafluoroethylthio)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The pentafluoroethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets. The bromine atom and nitrile group also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-6-(pentafluoroethylthio)benzonitrile can be compared with other similar compounds, such as:
2-Bromo-6-fluorobenzonitrile: This compound lacks the pentafluoroethylthio group, making it less lipophilic and less reactive in certain chemical reactions.
2-Bromo-6-(trifluoromethylthio)benzonitrile: This compound has a trifluoromethylthio group instead of a pentafluoroethylthio group, resulting in different reactivity and stability profiles.
The unique combination of the bromine atom, pentafluoroethylthio group, and benzonitrile moiety in this compound makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-bromo-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF5NS/c10-6-2-1-3-7(5(6)4-16)17-9(14,15)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXGBHYGNUUZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)SC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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